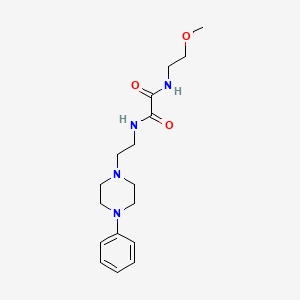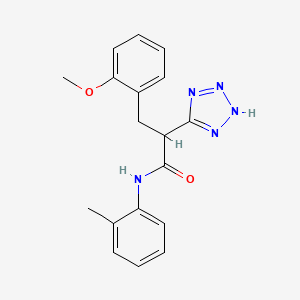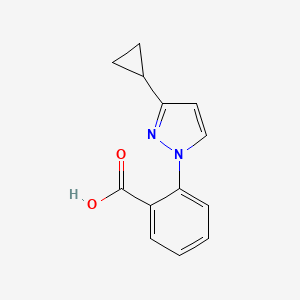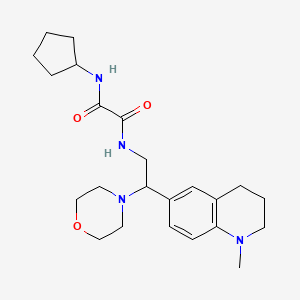
N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, also known as MEOP or LY2812223, is a novel compound that has gained significant attention in the field of neuroscience research. MEOP is a potent and selective antagonist of the metabotropic glutamate receptor 2 (mGluR2), which has been implicated in the pathophysiology of various neuropsychiatric disorders, including schizophrenia, anxiety, and depression.
Mechanism of Action
N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a selective antagonist of mGluR2, which is a G protein-coupled receptor that modulates the release of glutamate, a major excitatory neurotransmitter in the brain. By blocking mGluR2, N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide reduces the inhibitory tone on glutamate release, leading to increased glutamate levels in specific brain regions. This mechanism of action is thought to underlie the therapeutic effects of N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide in neuropsychiatric disorders.
Biochemical and Physiological Effects
N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has been shown to have a range of biochemical and physiological effects in preclinical models. In addition to its effects on glutamate release, N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin. N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has also been shown to have anti-inflammatory effects and to reduce oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has several advantages for use in laboratory experiments. It is a highly selective antagonist of mGluR2, which allows for precise modulation of glutamate signaling. N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is also orally bioavailable and has good brain penetration, making it suitable for in vivo studies. However, N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has a relatively short half-life in rodents, which can limit its duration of action in some experiments.
Future Directions
There are several future directions for research on N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide. One area of interest is the potential therapeutic effects of N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide in human neuropsychiatric disorders. Clinical trials are currently underway to evaluate the safety and efficacy of N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide in schizophrenia and anxiety disorders. Another area of interest is the development of new compounds that target mGluR2 and related receptors. N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has served as a valuable tool for understanding the role of glutamate signaling in neuropsychiatric disorders, and further research in this area may lead to the development of novel treatments for these conditions.
Synthesis Methods
The synthesis of N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide was first reported by Eli Lilly and Company in 2012. The method involves the reaction of 2-(4-phenylpiperazin-1-yl)ethanol with oxalyl chloride to form the corresponding oxalyl chloride derivative, which is then reacted with 2-methoxyethylamine to yield N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide. The purity of N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide can be improved by recrystallization from ethanol.
Scientific Research Applications
N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has been extensively studied in preclinical models of neuropsychiatric disorders. In animal models of schizophrenia, N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has been shown to improve cognitive deficits and reduce hyperactivity and stereotypy. In models of anxiety and depression, N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has been shown to reduce anxiety-like and depressive-like behaviors. N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has also been shown to have potential therapeutic effects in addiction, pain, and neurodegenerative disorders.
properties
IUPAC Name |
N'-(2-methoxyethyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-24-14-8-19-17(23)16(22)18-7-9-20-10-12-21(13-11-20)15-5-3-2-4-6-15/h2-6H,7-14H2,1H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXSWTNZAABOSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCCN1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-naphthalen-1-yl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2979401.png)

![(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2979404.png)


![(E)-2-cyano-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2979413.png)
![5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2979414.png)
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3,4-dihydro-2H-1-benzopyran-3-carboxamide](/img/structure/B2979415.png)
![[3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2-pyrimidyl)-4-piperidone]ketal](/img/structure/B2979416.png)
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B2979417.png)
![N-(2,5-difluorophenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2979418.png)
